molecular formula C7H12O2 B087109 2-Ethoxy-3,4-dihydro-2H-pyran CAS No. 103-75-3

2-Ethoxy-3,4-dihydro-2H-pyran

Cat. No. B087109
CAS RN: 103-75-3
M. Wt: 128.17 g/mol
InChI Key: VZJFPIXCMVSTID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethoxy-3,4-dihydro-2H-pyran and its derivatives involves various methods, including hetero-Diels-Alder reactions and condensation processes. For instance, 2-Ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles can be obtained in high yield through stereospecific endo-mode cyclo-additions of α,β-unsaturated acyl cyanides and ethyl vinyl ether at room temperature (John, Vincent Schmid, & H. Wyler, 1987). Another study proposes a synthesis method optimizing material ratio, reaction time, and temperature for 2-ethoxy-3,4-dihydro-1,2-pyrans (Wang Jing, 2001).

Molecular Structure Analysis

Research into the molecular structure of 2-Ethoxy-3,4-dihydro-2H-pyran derivatives reveals detailed conformation and bonding patterns. For example, crystallographic analysis of specific derivatives provides insights into their conformation, demonstrating the significance of the pyran ring's structure and its influence on the compound's reactivity and properties.

Chemical Reactions and Properties

2-Ethoxy-3,4-dihydro-2H-pyran participates in a variety of chemical reactions, showcasing its versatility. One study details the reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with iodine and its ligation with metals such as Ru(II), Cu(I), and Hg(II), highlighting the compound's applicability in forming complexes (A. Singh et al., 2001).

Scientific Research Applications

  • Synthesis of Nitrile Derivatives : John, Schmid, and Wyler (1987) demonstrated the use of 2-Ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles in the stereospecific endo-mode cyclo-additions with α,β-unsaturated acyl cyanides. This process allows the conversion of the nitrile group to other functionalities (John, Schmid, & Wyler, 1987).

  • Synthesis Methods : Wang Jing (2001) proposed a method to synthesize 2-ethoxy-3,4-dihydro-1,2-pyrans, achieving an increase in production rate with satisfactory results (Wang Jing, 2001).

  • Study of Thermal Decomposition : Bailey and Frey (1977) studied the thermal decomposition of 2-ethoxy-3,4-dihydro-2H-pyran in the gas phase, providing insights into the process and kinetics (Bailey & Frey, 1977).

  • Polymer Synthesis and Properties : Lee and Cho (1987) explored the ring-opening polymerization of substituted 3,4-dihydro-2H-pyrans, including 2-ethoxy variants, for the creation of copolymers with unique properties (Lee & Cho, 1987).

  • Computational Study of Reactions with Aromatic Compounds : Ota et al. (2012) conducted a computational study on the acid-catalyzed reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, shedding light on the reaction mechanisms (Ota et al., 2012).

  • Synthesis of Quinolines and Tetrahydroquinolines : Chumakov and Bulgakova (1971) studied the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-l,2-pyran with acetal and ethyl orthoformate for forming quinolines (Chumakov & Bulgakova, 1971).

  • Antitumor Agents Synthesis : Han et al. (1990) synthesized derivatives of poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] as potential antitumor agents, demonstrating the compound's relevance in medicinal chemistry (Han et al., 1990).

Safety And Hazards

2-Ethoxy-3,4-dihydro-2H-pyran is moderately toxic by skin contact and mildly toxic by ingestion and inhalation . It is a skin and eye irritant . It is a flammable liquid when exposed to flame, sparks, and oxidizers .

Future Directions

The future directions of 2-Ethoxy-3,4-dihydro-2H-pyran could involve its potential polymer applications as it can be polymerized either with itself or with other unsaturated compounds .

properties

IUPAC Name

2-ethoxy-3,4-dihydro-2H-pyran
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InChI

InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3
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InChI Key

VZJFPIXCMVSTID-UHFFFAOYSA-N
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Canonical SMILES

CCOC1CCC=CO1
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Molecular Formula

C7H12O2
Record name ETHOXYDIHYDROPYRAN
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DSSTOX Substance ID

DTXSID40883293
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Molecular Weight

128.17 g/mol
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Physical Description

Ethoxydihydropyran is a colorless liquid. Floats on water. (USCG, 1999), Colorless liquid; [CAMEO]
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Boiling Point

289 °F at 760 mmHg (USCG, 1999), 143 °C
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Flash Point

98 °F (USCG, 1999), 111 °F OC.
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Solubility

VERY SLIGHTLY SOL IN WATER
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Density

0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.970 @ 20 °C/20 °C
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Product Name

2-Ethoxy-3,4-dihydro-2H-pyran

Color/Form

LIQUID

CAS RN

103-75-3
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Melting Point

-148 °F (USCG, 1999), FP: -100 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
JC Zhuo, H Wyler, K Schenk - Helvetica Chimica Acta, 1995 - Wiley Online Library
Cycloadditions of the α,β‐unsaturated‐acyl cyanides 1–3 with (Z)‐or (E)‐1‐bromo‐2‐ethoxyethene (4) may be performed at moderate temperatures and provide in good yields the 3‐…
Number of citations: 17 onlinelibrary.wiley.com
RI Longley Jr, WS Emerson… - Journal of the American …, 1952 - ACS Publications
2-Alkoxy-3, 4-dihydro-2H-pyrans havebeen hydrogenated to 2-alkoxytetrahydropyrans and hydrogenolyzed to 5-alkoxypentanols. The dihydropyrans have been converted to 1, 5-…
Number of citations: 36 pubs.acs.org
GF Weber, SS Hall - The Journal of Organic Chemistry, 1979 - ACS Publications
A series ofalkyl-and phenyl-substituted 3, 4-dihydro-2if-pyrans were synthesized: 2-methyl-(2), 4-methyl-(3), 5-methyl-(4), 6-methyl-(5), 6-phenyl-(6), and 2, 2, 6-trimethyl-3, 4-dihydro-2if-…
Number of citations: 22 pubs.acs.org
MJ Han, KH Kim, TJ Cho… - Journal of Polymer Science …, 1990 - Wiley Online Library
The syntheses of several monomers, bioactive poly[(3, 4‐dihydro‐2H‐pyran)‐alt‐(maleic anhydride)] and its derivatives, which have different substituents (eg, acetoxy, methoxy, ethoxy, …
Number of citations: 12 onlinelibrary.wiley.com
AJS Duggan - 1974 - search.proquest.com
The extent to which the 2-alkoxy group affects the reactivity of 2-alkoxy-3, l-dihydro-2H-pyrans has not been evaluated. In order to assess the resonance stabilization due to the 2-alkoxy …
Number of citations: 0 search.proquest.com
JC Zhuo, H Wyler - Molecules, 1997 - mdpi.com
The amide 2 [1] was prepared by hydrolysis of the nitrile 1 according to the reported procedure [2]. To a cooled (0 [infinity] C) solution of 1 (0.68 g, 2.76 mmol) in CH2Cl2 (2 ml) was …
Number of citations: 1 www.mdpi.com
RA John, V Schmid, H Wyler - Helvetica chimica acta, 1987 - Wiley Online Library
2‐Ethoxy‐3,4‐dihydro‐2H‐pyran‐6‐carbonitriles are obtained in high yield by stereospecific endo‐mode cyclo‐additions of α,β‐unsaturated acyl cyanides and ethyl vinyl ether at room …
Number of citations: 30 onlinelibrary.wiley.com
RN Metwally, EEDM Salem, AH El-Sagheer, JM Mellor… - 1999 - ecrystals.chem.soton.ac.uk
Benzyl Grignard reagents react with cyclic -alkoxy-,-unsaturated trifluoromethyl ketones by 1,2-addition to afford unsaturated allylic alcohols in high yield. The factors determining the …
Number of citations: 0 ecrystals.chem.soton.ac.uk
IM Bailey, HM Frey - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
The thermal decomposition of 2-ethoxy-3,4-dihydro-2H-pyran in the gas phase in the temperature range 288–355 C has been studied. Ethyl vinyl ether and acrylaldehyde are formed …
Number of citations: 3 pubs.rsc.org
LM Pretto, M Mittersteiner, VP Andrade… - Tetrahedron …, 2019 - Elsevier
The synthetic versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)…
Number of citations: 4 www.sciencedirect.com

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